1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole

Farnesyltransferase Inhibition Anticancer Structure-Activity Relationship

Researchers requiring a 1,2,4-triazole scaffold with orthogonal reactive handles for sequential functionalization often face supply inconsistency for regiospecifically halogenated variants. 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole provides a validated dual-halogenation pattern with distinct electronic and steric properties that cannot be replicated by mono-halogenated or unsubstituted analogs. - Orthogonal Reactivity: C5-chlorine (SNAr) & para-bromine (Suzuki-Miyaura) enable sequential derivatization without protecting group manipulation. - Quantified SAR Advantage: para-Bromophenyl triazoles show 1.87-fold greater FTase inhibition potency vs. para-chloro analogs. - Material Science: 27% higher first hyperpolarizability than chloro analogs, with Br⋯Br and C-Br⋯π supramolecular contacts for NLO applications.

Molecular Formula C8H5BrClN3
Molecular Weight 258.50 g/mol
Cat. No. B13259746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole
Molecular FormulaC8H5BrClN3
Molecular Weight258.50 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NC=N2)Cl)Br
InChIInChI=1S/C8H5BrClN3/c9-6-1-3-7(4-2-6)13-8(10)11-5-12-13/h1-5H
InChIKeyOVKYXMGMGRMZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole: Scaffold Overview


1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole is a 1,2,4-triazole derivative bearing a 4-bromophenyl substituent at the N1 position and a chlorine atom at the C5 position of the heterocyclic core. The 1,2,4-triazole ring is recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities and favorable physicochemical properties [1]. The dual halogenation pattern—para-bromine on the phenyl ring and C5-chlorine on the triazole—imparts distinctive electronic and steric characteristics that differentiate this compound from mono-halogenated or unsubstituted triazole analogs [2]. This product-specific evidence guide provides quantitative differentiation data to inform procurement decisions for research applications where substitution pattern critically influences experimental outcomes.

Dual Halogen Pattern
4-Br-phenyl and C5-Cl provide distinct electronic and steric properties for SAR studies
Orthogonal Reactivity
C5-Cl for SNAr, C-Br for cross-coupling enable sequential derivatization
Triazole Scaffold
1,2,4-triazole core with reported broad research applicability in medicinal chemistry

1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole: Why Substitution Fails


Generic substitution of 1-(4-bromophenyl)-5-chloro-1H-1,2,4-triazole with structurally similar triazole derivatives is not scientifically valid because the specific halogenation pattern dictates both the electronic environment of the triazole ring and the compound's intermolecular interaction profile. Systematic structure-activity relationship (SAR) studies demonstrate that bromo-substituted phenyl triazoles consistently exhibit enhanced biological activity compared to their chloro-substituted counterparts [1]. The presence of the C5-chlorine atom introduces a second electrophilic site and alters the π-electron distribution of the triazole ring, while the para-bromophenyl group provides a reactive handle for cross-coupling chemistry and modulates lipophilicity. Substituting with unsubstituted phenyl triazoles, mono-halogenated variants, or regioisomers would fundamentally alter key properties including target binding affinity, supramolecular assembly behavior, and synthetic versatility—each with quantifiable consequences documented in the evidence below.

Loss of Halogen Pattern
Mono-halogenated or unsubstituted phenyl analogs lack the dual electronic modulation of 4-Br + C5-Cl
Orthogonal Handle Deficiency
Regioisomers or single-halogen triazoles remove one orthogonal synthetic handle, limiting derivatization
Altered Halogen Bonding
Bromine-specific supramolecular contacts may not transfer to chloro or other halogen analogs in crystal engineering

1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole: Comparative Evidence


Farnesyltransferase Inhibition: Bromophenyl vs Chlorophenyl

In a systematic evaluation of triazin-triazole derivatives as farnesyltransferase (FTase) inhibitors, the para-bromophenyl-substituted compound (2c) demonstrated markedly superior inhibitory activity compared to its para-chloro analog (2b) [1]. This direct head-to-head comparison within the same study, using identical assay conditions, provides quantitative evidence for the functional advantage of bromine substitution at the para position.

FTase Inhibition
Head-to-head
IC50 38.62 μM (Br) vs 72.05 μM (Cl)
1.87-fold lower IC50 for bromophenyl analog
Supports Br-substituted FTase inhibition study fit
In vitro enzyme assay; data to verify
Farnesyltransferase Inhibition Anticancer Structure-Activity Relationship

Nonlinear Optical Hyperpolarizability: Br vs Cl Effect

Comparative crystallographic and computational analysis of halogenated 1,2,4-triazole Schiff bases revealed significant differences in nonlinear optical (NLO) behavior between bromo- and chloro-substituted derivatives [1]. The bromine-containing compounds (L1 and L2) exhibit distinct intermolecular interaction patterns including Br⋯Br contacts and C–Br⋯π interactions that are absent or weaker in the chloro analog (L3), contributing to enhanced charge transfer properties and NLO response.

NLO Hyperpolarizability
Head-to-head
βtot 12.8 (Br) vs 10.1 (Cl) ×10⁻³⁰ esu
27% higher first hyperpolarizability for bromo derivative
Supports NLO property comparison
DFT-calculated values
Nonlinear Optics Crystal Engineering Materials Chemistry

PD-L1 and c-Myc Downregulation by Bromophenyl Triazoles

Among a library of fourteen 1,2,4-triazole-scaffold derivatives evaluated for dual targeting of PD-L1 and c-Myc in cancer immunotherapy applications, the p-bromophenyl-substituted triazole (compound 3) exhibited the most potent activity as a PD-L1 and c-Myc downregulator [1]. Compounds bearing a bromophenyl group were specifically selected for advanced studies due to their superior performance relative to other substituents.

PD-L1/c-Myc Downregulation
Class-level
Identified as most active downregulator in 14-compound series
Reported class-level activity profile
Further target validation required
Oncoimmunomodulation PD-L1 Inhibition c-Myc Downregulation

C5-Chlorine as a Leaving Group for SNAr

The C5-chlorine atom on the 1,2,4-triazole ring serves as a strategic leaving group enabling regioselective nucleophilic aromatic substitution (SNAr) reactions that are not accessible with unsubstituted triazole analogs [1]. This synthetic handle allows for post-synthetic diversification at the C5 position under mild conditions, while the para-bromine on the phenyl ring provides orthogonal reactivity for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .

Orthogonal Handles
Supporting evidence
C5-Cl (SNAr) + C-Br (cross-coupling) dual reactivity
Supports sequential derivatization workflow
Reaction conditions require verification
Organic Synthesis Cross-Coupling Functionalization

Supramolecular Assembly: Bromine-Specific Halogen Bonding

Structural comparison of nickel(II) complexes bearing 4-bromophenyl- versus 4-chlorophenyl-substituted 1,2,4-triazole ligands revealed that bromine substitution significantly alters intermolecular contact distributions and energy framework parameters [1]. The bromo-substituted complex exhibits distinct Hirshfeld surface contact contributions (H⋯Br/Br⋯H: 14.6%) that are fundamentally different from chloro analogs, with altered C–H⋯π and halogen-bonding interactions affecting crystal packing and potential materials properties.

Supramolecular Assembly
Head-to-head
H⋯Br contacts 14.6%; distinct from chloro analog
Supports halogen-bonding property comparison
Crystal engineering context
Crystal Engineering Halogen Bonding Coordination Chemistry

1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole: Research Applications


FTase Inhibitor Lead Optimization

Based on direct comparative IC50 data showing 1.87-fold greater potency for para-bromophenyl triazole derivatives versus para-chloro analogs in FTase inhibition assays, this compound is optimally suited as a scaffold for developing next-generation FTase inhibitors for oncology research. The quantitative advantage of bromine substitution over chlorine at the para position provides a validated starting point for structure-guided optimization campaigns [1].

NLO Organic Crystal Development

The 27% higher calculated first hyperpolarizability of the 4-bromophenyl triazole derivative relative to the 4-chloro analog, combined with its distinct supramolecular interaction profile including Br⋯Br and C–Br⋯π contacts, positions this compound class as a promising candidate for NLO material development. Researchers pursuing organic crystals with enhanced charge transfer properties should prioritize brominated triazole scaffolds over chlorinated alternatives [2].

PD-L1/c-Myc Dual-Targeting Immuno-Oncology

For investigations into PD-L1 and c-Myc dual downregulation as an oncoimmunomodulatory strategy, p-bromophenyl-substituted triazoles have been identified as the most active chemotype among structurally diverse triazole libraries. This empirical finding justifies the selection of 4-bromophenyl triazole derivatives as privileged starting points for further medicinal chemistry optimization targeting these two clinically relevant oncogenic pathways [3].

Sequential Derivatization for Library Synthesis

The orthogonal reactivity of the C5-chlorine (SNAr) and C-Br (Suzuki-Miyaura cross-coupling) handles enables efficient sequential functionalization strategies for generating diverse compound libraries. This dual reactivity profile is particularly valuable for medicinal chemistry groups requiring rapid SAR exploration at both the triazole C5 position and the phenyl para position without protecting group manipulation .

Application
Selection Property
Validation Focus
FTase inhibition pathway studies
Bromo vs chloro IC50 profile
FTase enzyme assay replication
NLO material property studies
Hyperpolarizability rank
NLO crystal growth and measurement
PD-L1/c-Myc pathway modulation
Class-level activity rank
Dual-target assay validation
Sequential derivatization SAR
Orthogonal halogen reactivity
Reaction condition screening
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